5,5'-(Ethane-1,2-diyl)diisophthalic acid
Overview
Description
5,5’-(Ethane-1,2-diyl)diisophthalic acid is a tetracarboxylic acid with a flexible ethane spacer between two isophthalic acid moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethane-1,2-diyl)diisophthalic acid typically involves the reaction of isophthalic acid derivatives with ethane-1,2-diol under hydrothermal conditions. The reaction is carried out in the presence of a catalyst, such as a metal salt, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for 5,5’-(Ethane-1,2-diyl)diisophthalic acid are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5,5’-(Ethane-1,2-diyl)diisophthalic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of 5,5’-(Ethane-1,2-diyl)diisophthalic acid .
Scientific Research Applications
5,5’-(Ethane-1,2-diyl)diisophthalic acid has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of coordination polymers with unique topologies and properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5’-(Ethane-1,2-diyl)diisophthalic acid involves its ability to coordinate with metal ions through its carboxylate groups. This coordination leads to the formation of various coordination polymers with distinct structures and properties. The flexible ethane spacer allows for different coordination modes, contributing to the diversity of the resulting polymers .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5,5’-(Propane-1,3-diyl)diisophthalic acid
- 5,5’-(Butane-1,4-diyl)diisophthalic acid
- 5,5’-(Phenyl-1,4-diylbis(methylene))diisophthalic acid
- 5,5’-(Biphenyl-4,4’-diylbis(methylene))diisophthalic acid
Uniqueness
The uniqueness of 5,5’-(Ethane-1,2-diyl)diisophthalic acid lies in its flexible ethane spacer, which provides greater conformational freedom and allows for the formation of coordination polymers with novel topologies and properties .
Properties
IUPAC Name |
5-[2-(3,5-dicarboxyphenyl)ethyl]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c19-15(20)11-3-9(4-12(7-11)16(21)22)1-2-10-5-13(17(23)24)8-14(6-10)18(25)26/h3-8H,1-2H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVGPUMQLUVBQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)CCC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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